ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
Description
Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked propanoate ester at position 6. The sulfanyl (S) bridge enhances stability and modulates electronic properties compared to oxygen-based linkages .
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROZBWKVZUYZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolo ring. The resulting compound is further reacted with 2-chloropyridazine to form the pyridazine ring. Finally, the sulfanyl group is introduced using thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of Triazolopyridazine Derivatives
The following table summarizes key structural and functional differences between the target compound and related triazolopyridazine derivatives:
Key Observations:
- Sulfanyl vs. Oxygen Bridges : The sulfanyl group in the target compound (C–S–C) provides greater lipophilicity and metabolic stability compared to oxygen-bridged analogs like (2-{[3-(4-fluorophenyl)...]oxy}ethyl)amine .
- Substituent Effects : The 4-fluorophenyl group at position 3 enhances π-π stacking interactions in protein binding, similar to ethoxyphenyl in ’s compound, but with reduced steric bulk .
- Functional Group Diversity : Amide-terminated derivatives (e.g., ) exhibit higher polarity, while ester-terminated compounds (target) may improve membrane permeability .
Biological Activity
Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a novel compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound include a fluorophenyl group and a triazolo ring, which may contribute to its pharmacological properties.
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 346.38 g/mol
- CAS Number : 852374-29-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate.
- Cyclization with hydrazine hydrate to form the triazolo ring.
- Further reaction with 2-chloropyridazine to yield the pyridazine ring.
- Introduction of the sulfanyl group using thiourea under basic conditions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the triazole moiety have been evaluated against various cancer cell lines:
- HCT-116 (Colon Carcinoma) : IC50 values reported around 6.2 μM.
- T47D (Breast Cancer) : Active compounds showed IC50 values of 27.3 μM and 43.4 μM for specific derivatives .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens. In vitro studies indicate that similar compounds can inhibit bacterial growth and exhibit antifungal activity .
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
A study on a related triazole derivative demonstrated promising results in vivo against Plasmodium falciparum (malaria), indicating that modifications in the triazole structure can enhance biological activity against various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
